molecular formula C15H10ClN3O3S3 B2404648 5-chloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide CAS No. 887202-98-4

5-chloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide

Cat. No.: B2404648
CAS No.: 887202-98-4
M. Wt: 411.89
InChI Key: YZHFNJJROJUZSW-SDXDJHTJSA-N
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Description

5-chloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H10ClN3O3S3 and its molecular weight is 411.89. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds related to 5-chloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide have been researched for their potential antimicrobial activities. For example, derivatives of 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol, which share structural similarities, have been synthesized and screened for antibacterial activity (Naganagowda & Petsom, 2011). Additionally, compounds involving thiophene-2-carboxamide, a core structure similar to the chemical , have been investigated for their antibiotic and antibacterial properties against Gram-positive and Gram-negative bacteria (Ahmed, 2007).

Anticancer Activity

There is also research into the potential anticancer properties of compounds related to this compound. For instance, studies on indapamide derivatives, which include similar structural features, have shown significant proapoptotic activity on melanoma cell lines, suggesting potential as anticancer agents (Yılmaz et al., 2015). Another study synthesized and evaluated 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde derivatives for antitumor activity, identifying a lead compound with significant efficacy compared to reference drugs like 5-fluorouracil and cisplatin (Matiichuk et al., 2020).

Properties

IUPAC Name

5-chloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3S3/c1-2-7-19-10-4-3-9(25(17,21)22)8-12(10)24-15(19)18-14(20)11-5-6-13(16)23-11/h1,3-6,8H,7H2,(H2,17,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHFNJJROJUZSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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